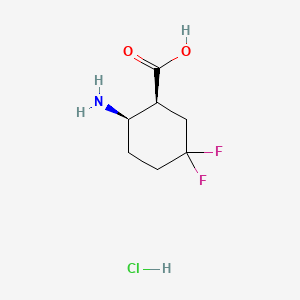
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine is a chemical compound with the molecular formula C7H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine typically involves the chlorination of N,N-dimethyl-7H-purin-6-amine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 8 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 8 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide, ammonia, or thiourea under reflux conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under controlled temperatures.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation: Products include purine oxides.
Reduction: Products include reduced amine derivatives.
Applications De Recherche Scientifique
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to biologically active purines.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,8-dichloro-N,N-dimethyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to active sites or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt cellular processes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N,N-dimethyl-7H-purin-6-amine
- 8-chloro-N,N-dimethyl-7H-purin-6-amine
- 2,6-dichloro-N,N-dimethyl-7H-purin-8-amine
Uniqueness
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine is unique due to the presence of chlorine atoms at both the 2 and 8 positions, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual chlorination can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Numéro CAS |
7474-71-7 |
|---|---|
Formule moléculaire |
C7H7Cl2N5 |
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
2,8-dichloro-N,N-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C7H7Cl2N5/c1-14(2)5-3-4(11-6(8)10-3)12-7(9)13-5/h1-2H3,(H,10,11,12,13) |
Clé InChI |
LTBDRQYSEFOMQD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC2=C1NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


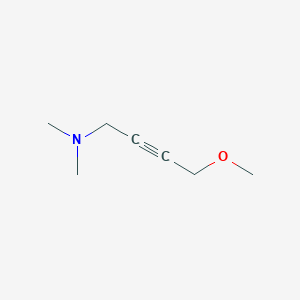
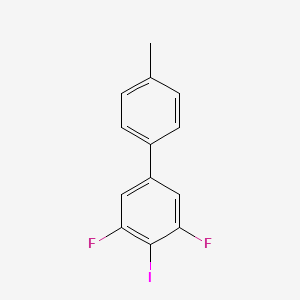
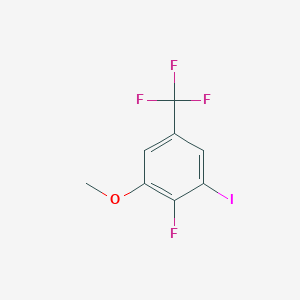

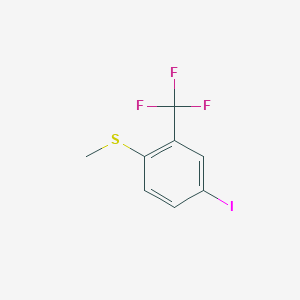
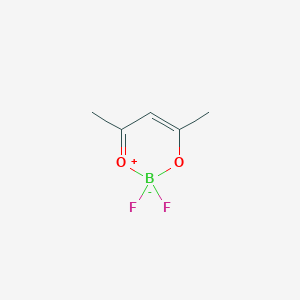
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)

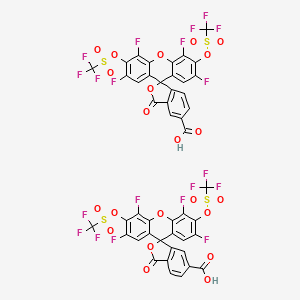

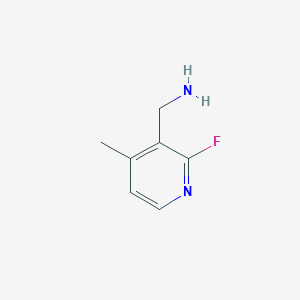
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)

